

A Comparative Guide to the Molecular Docking of Elacestrant Enantiomers

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Compound of Interest

Compound Name: *Elacestrant S enantiomer*
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of Elacestrant, a selective estrogen receptor degrader (SERD), based on their interaction with the estrogen receptor alpha (ER α). The information is supported by experimental data and detailed in silico methodologies.

Elacestrant is a critical therapeutic agent in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Its efficacy is rooted in its ability to bind to and degrade the estrogen receptor, thereby halting the signaling pathways that drive tumor growth.[3][4] Elacestrant is a chiral molecule, and its therapeutic activity is primarily attributed to a single enantiomer.

Enantiomer Comparison

The biological activity of Elacestrant is stereospecific, with the R-enantiomer being the pharmacologically active form. The S-enantiomer, in contrast, exhibits significantly lower activity.[5][6] This difference in activity is a direct consequence of their differential binding affinity and interaction with the ligand-binding domain of ER α .

Feature	(R)-Elacestrant (Active Enantiomer)	(S)-Elacestrant (Low-Activity Enantiomer)	Reference
Synonym	Elacestrant, RAD1901	RAD1901 S-enantiomer	[5] [6]
ER α Binding Affinity (IC50)	48 nM	Significantly higher (low activity)	[5] [6]
ER β Binding Affinity (IC50)	870 nM	Not reported, expected to be low	[5]
Primary Mechanism of Action	Binds to ER α , induces a conformational change leading to proteasomal degradation of the receptor.	Weakly binds to ER α , does not effectively induce receptor degradation.	[3] [4]
Expected Docking Score/Binding Energy	High negative value (strong, favorable binding)	Lower negative or positive value (weak, unfavorable binding)	Inferred from activity data

Experimental Protocols: Molecular Docking of Elacestrant Enantiomers with ER α

This section details a typical *in silico* protocol for conducting a comparative molecular docking study of Elacestrant enantiomers against the human estrogen receptor alpha (ER α).

1. Protein Preparation:

- **PDB Structure Selection:** The crystal structure of the human estrogen receptor alpha ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). A common choice is the structure complexed with 4-hydroxytamoxifen (PDB ID: 3ERT), which represents the antagonist conformation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Structure Preparation:** The downloaded PDB file is prepared by:

- Removing water molecules and any co-crystallized ligands.[\[9\]](#)
- Adding polar hydrogen atoms.[\[9\]](#)
- Assigning atomic charges (e.g., Kollman charges).[\[7\]](#)
- Repairing any missing atoms or residues using tools like Modeller.[\[9\]](#)

2. Ligand Preparation:

- 3D Structure Generation: Three-dimensional structures of both (R)-Elacestrant and (S)-Elacestrant are generated. This can be done using chemical drawing software and then optimizing the geometry using a suitable force field (e.g., MMFF94).
- Charge and Torsion Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[\[7\]](#)

3. Molecular Docking:

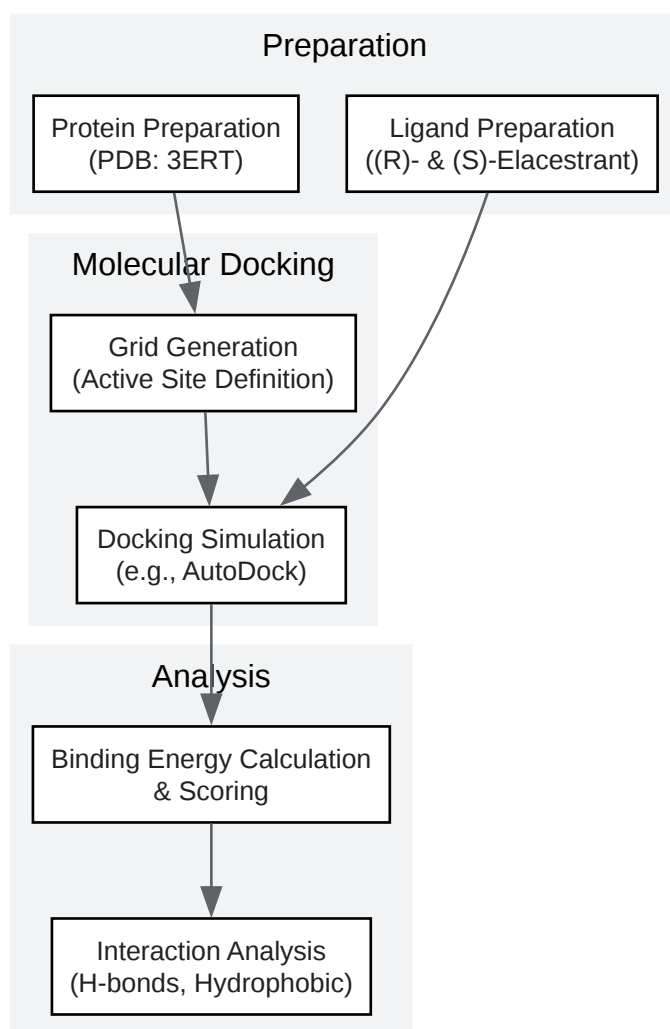
- Software: A variety of molecular docking software can be used, such as AutoDock, Glide, or Surflex.[\[7\]](#)[\[8\]](#)
- Grid Box Definition: A grid box is defined around the active site of ER α . The center of the grid is typically set to the geometric center of the co-crystallized ligand (e.g., 4-hydroxytamoxifen in 3ERT) to ensure the docking search is focused on the relevant binding pocket.[\[7\]](#)[\[8\]](#) The dimensions of the grid box are set to be large enough to accommodate the ligands.
- Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore various conformations and orientations of the ligands within the active site.
- Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding free energy. The pose with the lowest (most negative) binding energy is considered the most favorable.

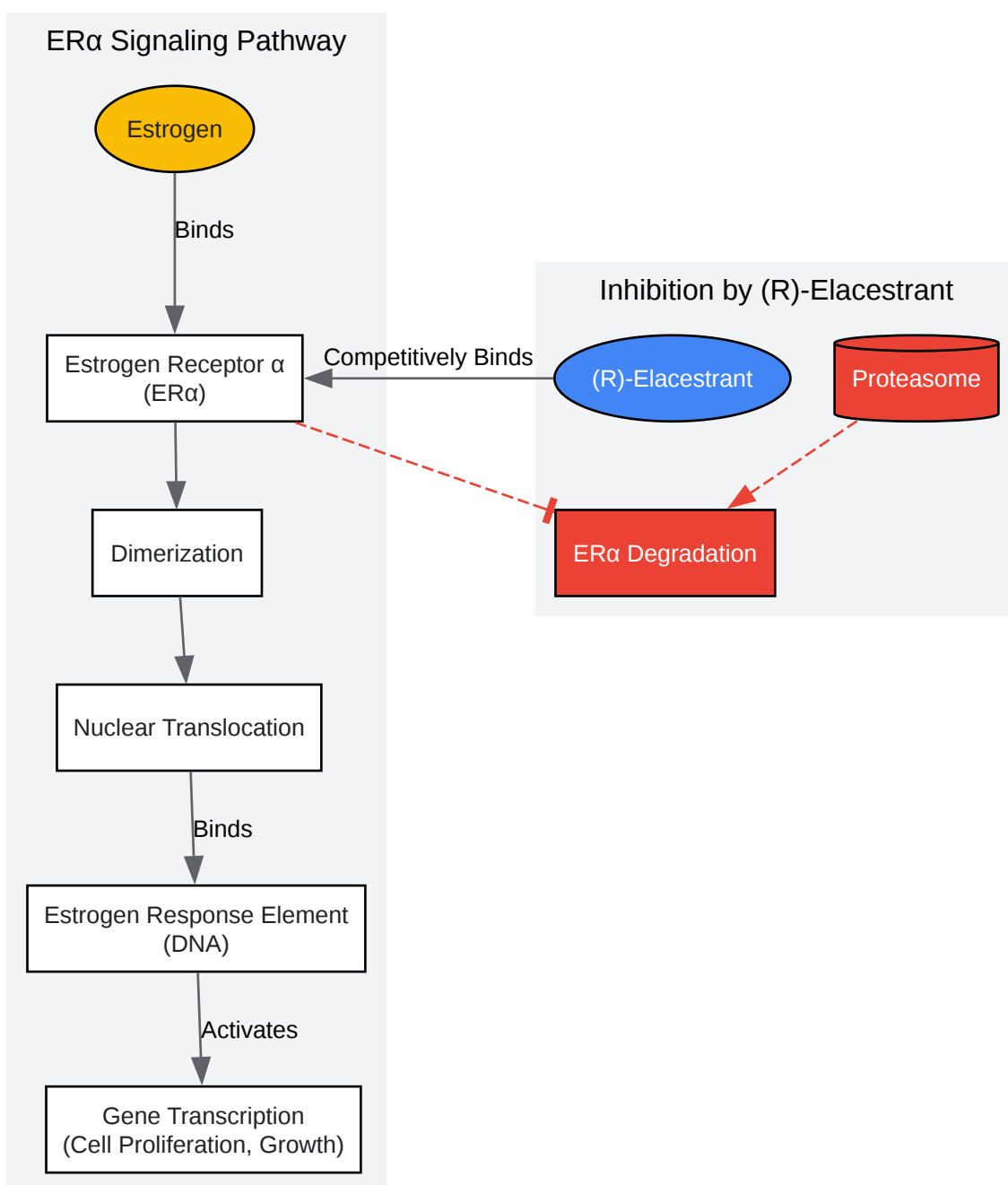
4. Analysis of Results:

- **Binding Energy Comparison:** The binding energies of the best-docked poses for the (R) and (S) enantiomers are compared. A more negative binding energy indicates a more stable protein-ligand complex.
- **Interaction Analysis:** The binding poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the ER α active site. This analysis helps to explain the molecular basis for the observed differences in binding affinity and activity.

Visualizations

Experimental Workflow





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